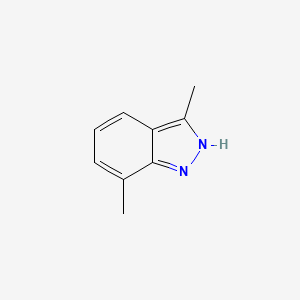

3,7-Dimethyl-1H-indazole

Description

Significance of Nitrogen-Containing Heterocycles in Organic and Medicinal Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in the fields of organic and medicinal chemistry. chemicalbook.comresearchgate.net Their prevalence is underscored by the fact that approximately 85% of all biologically active compounds contain a heterocyclic component, with nitrogen-based heterocycles being particularly common. moldb.comnih.gov An analysis of the U.S. FDA-approved drugs reveals that around 60% of unique small-molecule drugs contain a nitrogen heterocycle. chemicalbook.comresearchgate.netacs.org

The significance of these compounds stems from several key properties. The presence of nitrogen atoms can confer specific physical and chemical properties, such as the ability to form hydrogen bonds, which is crucial for interacting with biological targets like proteins and nucleic acids. chemicalbook.comresearchgate.net This ability to interact with biological macromolecules is a primary reason for their widespread application in drug discovery. chemicalbook.comresearchgate.net Modifications to the heterocyclic ring can influence a molecule's pharmacological profile, including its anti-inflammatory, antibacterial, antiviral, and antitumor activities. chemicalbook.com

Nitrogen-containing heterocycles are not only central to synthetic pharmaceuticals but are also found in a vast number of natural products, including alkaloids, vitamins, and hormones. chemicalbook.comlookchem.com This dual presence in both natural and synthetic realms highlights their versatility and fundamental role in the chemistry of life and medicine. chemicalbook.comlookchem.com

Indazole as a Privileged Scaffold: Historical Context and Research Evolution

Within the broad class of nitrogen-containing heterocycles, the indazole scaffold has emerged as a "privileged structure" in medicinal chemistry. d-nb.info A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for the development of new therapeutic agents. d-nb.info The indazole core, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been the subject of considerable research interest for decades. d-nb.infopnrjournal.comnih.gov

Historically, the indazole ring system has been known for over a century, with early research focusing on its synthesis and basic chemical properties. However, it is in the last few decades that the therapeutic potential of indazole derivatives has been extensively explored. nih.govrsc.org This has led to the development of several marketed drugs containing the indazole moiety, highlighting its clinical significance. d-nb.infojmchemsci.com

The evolution of research on indazoles has been driven by their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. pnrjournal.comrsc.org The synthetic accessibility of the indazole core allows for the creation of large libraries of derivatives, enabling detailed structure-activity relationship (SAR) studies to optimize their therapeutic effects. d-nb.info

Table 1: Selected Marketed Drugs Featuring the Indazole Scaffold

| Drug Name | Therapeutic Use |

| Benzydamine | Anti-inflammatory, Analgesic jmchemsci.com |

| Granisetron | Antiemetic (serotonin 5-HT3 antagonist) jmchemsci.com |

| Axitinib | Anticancer (kinase inhibitor) jmchemsci.com |

| Niraparib | Anticancer (PARP inhibitor) pnrjournal.com |

| Pazopanib | Anticancer (tyrosine kinase inhibitor) pnrjournal.com |

Structural Characteristics of the Indazole Nucleus: Emphasis on 1H- and 2H-Tautomerism and its Chemical Implications

The indazole nucleus is an aromatic bicyclic system with the molecular formula C₇H₆N₂. fluorochem.co.uk A key structural feature of indazole is the existence of tautomers, which are isomers that readily interconvert through the migration of a proton. In the case of indazole, the two primary tautomeric forms are 1H-indazole and 2H-indazole. pnrjournal.combldpharm.com

The position of the proton on one of the two nitrogen atoms of the pyrazole ring has significant chemical implications. The 1H-tautomer is generally the more thermodynamically stable of the two and is therefore the predominant form. pnrjournal.combldpharm.com However, the 2H-tautomer also exists and can be the more stable form in certain substituted indazoles or under specific conditions.

This tautomerism influences the reactivity and biological activity of indazole derivatives. The nitrogen atoms in the indazole ring can act as hydrogen bond donors or acceptors, a property that is critical for their interaction with biological targets. jmchemsci.com The specific tautomeric form can affect the geometry and electronic properties of the molecule, thereby influencing its binding affinity to proteins and enzymes. The pKa values for indazole are 1.04 for the protonated form and 13.86 for the deprotonated form, indicating it is an amphoteric molecule.

Overview of Research Focus on Substituted Indazole Derivatives, including 3,7-Dimethyl-1H-indazole

The versatility of the indazole scaffold has led to extensive research into its substituted derivatives. By adding various functional groups at different positions on the indazole ring, chemists can fine-tune the molecule's properties to achieve desired biological effects. pnrjournal.com Research in this area is vast, with studies exploring a wide range of substituents to develop new therapeutic agents. pnrjournal.com

One such derivative is This compound . While not as extensively studied as some other indazole derivatives, it serves as an important chemical intermediate and building block in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of other research compounds.

Research on derivatives of this compound is emerging. For example, 5-bromo-3,7-dimethyl-1H-indazole is used as a starting material for the synthesis of this compound-5-carboxylic acid. This bromo-derivative is also noted for its potential applications in the development of new agrochemicals and has been studied for its antibacterial and antifungal properties.

Table 2: Chemical and Physical Properties of this compound and a Related Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₁₀N₂ | 146.19 |

| 5-bromo-3,7-dimethyl-1H-indazole | C₉H₉BrN₂ | 225.09 |

Studies on related dimethyl-indazole structures provide insights into the potential research directions for this compound. For example, research on 1,3-dimethyl-6-amino-1H-indazole derivatives has identified compounds with potent anti-proliferative activity in human colorectal cancer cells. This suggests that the dimethyl-indazole core can be a valuable pharmacophore in the design of new anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-3-5-8-7(2)10-11-9(6)8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMFVKRCTPQQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,7 Dimethyl 1h Indazole and Its Derivatives

Classical and Established Synthetic Routes to the Indazole Core

The foundational structure of indazoles, including 3,7-dimethyl-1H-indazole, has been historically assembled through several robust and time-tested chemical reactions. These classical methods primarily focus on constructing the bicyclic indazole ring system from acyclic or monocyclic precursors.

Diazo-Coupling and Cyclization Approaches

One of the earliest and most fundamental methods for synthesizing the indazole core is through the reaction of diazonium salts. This strategy typically involves the diazotization of an appropriately substituted aniline (B41778), followed by an intramolecular cyclization. For the synthesis of a dimethylated indazole, this would begin with a substituted toluidine. The process relies on the in situ formation of a diazonium group which then undergoes a cyclization reaction, often promoted by the loss of a stable molecule like water, to form the fused heterocyclic ring system.

Intramolecular Heterocyclization Reactions

Intramolecular heterocyclization represents a diverse and widely employed class of reactions for indazole synthesis. These methods involve the cyclization of a pre-functionalized linear precursor. A common approach is the Fischer indole (B1671886) synthesis, which can be adapted for indazoles. More specific to indazoles is the cyclization of o-acylphenylhydrazines. In the context of this compound, a suitable precursor would be a hydrazine (B178648) derivative of 2-amino-3-methylacetophenone. The cyclization of this intermediate, typically facilitated by acidic or basic conditions, results in the formation of the indazole ring.

Modern Synthetic Strategies for Regioselective Functionalization

Contemporary synthetic efforts have largely shifted from the de novo synthesis of the indazole core to the selective functionalization of a pre-existing indazole ring. This allows for the precise and controlled introduction of various chemical groups at specific positions, which is crucial for developing derivatives with tailored properties.

Transition Metal-Catalyzed Coupling Reactions

The advent of transition metal catalysis has profoundly impacted the field of organic synthesis, providing powerful tools for the regioselective functionalization of heterocyclic compounds like indazoles.

Palladium catalysts are exceptionally versatile for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the modification of the indazole scaffold with a wide array of substituents.

Suzuki Coupling: This reaction facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. A halogenated this compound can be coupled with various organoboron reagents to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: The Sonogashira coupling is a reliable method for creating a C-C bond between a terminal alkyne and an aryl or vinyl halide. This allows for the introduction of alkynyl functionalities onto the this compound core, which can serve as a handle for further chemical transformations.

Ullmann-type Coupling: This reaction is primarily used for the formation of C-N and C-O bonds. In the context of indazoles, it is particularly useful for N-arylation, where the N-H group of this compound can be coupled with an aryl halide to introduce a substituent at the N1 position.

| Coupling Reaction | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki | Halogenated this compound + Organoboron reagent | Palladium catalyst, Base | C-C |

| Sonogashira | Halogenated this compound + Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C (alkynyl) |

| Ullmann-type | This compound + Aryl halide | Copper or Palladium catalyst, Base | C-N |

Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium for certain transformations.

Copper-Catalyzed Amination: The copper-catalyzed N-arylation of indazoles, a variation of the Ullmann reaction, is a widely used method for introducing aryl groups at the nitrogen atom of the indazole ring. This reaction typically employs a copper catalyst, a suitable ligand, and a base to couple this compound with an aryl halide.

Copper-Catalyzed Annulation: Annulation reactions involve the formation of a new ring fused to an existing one. Copper catalysts can promote intramolecular cyclizations of appropriately substituted indazoles to construct more complex, polycyclic heterocyclic systems.

| Reaction | Reactants | Catalyst/Reagents | Product Type |

| Amination | This compound + Aryl halide | Copper catalyst, Ligand, Base | N-Aryl-3,7-dimethyl-1H-indazole |

| Annulation | Substituted this compound with a reactive tether | Copper catalyst | Fused indazole derivative |

Directed C-H Functionalization Approaches

Directed C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds, including indazoles. These strategies utilize a directing group to guide a transition metal catalyst to a specific C-H bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high precision.

For the indazole scaffold, palladium-catalyzed reactions are prominent. One such method involves a chelate-assisted, palladium-catalyzed double C(sp²)–H bond functionalization, which can be triggered by a sequential nitration/cyclization process to yield indazole derivatives. rsc.org Rhodium(III) catalysis has also been successfully employed for indazole synthesis through the C-H bond addition of azobenzenes to aldehydes. acs.org In this formal [4+1] annulation, regioselective functionalization of unsymmetrical azobenzenes can be controlled by either steric or electronic effects. acs.org

These guided approaches are advantageous as they often obviate the need for pre-functionalized substrates (e.g., halogenated indazoles), thus shortening synthetic sequences and improving atom economy. The choice of directing group and catalytic system is crucial for controlling the regioselectivity of the functionalization, allowing for targeted synthesis of specific isomers. nih.gov

Green Chemistry and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for the synthesis of indazoles. pnrjournal.com These protocols aim to reduce reaction times, minimize waste, and utilize less hazardous reagents and solvents. jchr.org

Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. ajrconline.org For indazole synthesis, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles with fewer side products. heteroletters.orgnih.gov

The methodology relies on dielectric heating, where polar molecules in the reaction mixture absorb microwave energy, leading to rapid and uniform heating. jchr.org This efficient energy transfer allows for reactions to be completed swiftly and often under solvent-free or minimal-solvent conditions. ajrconline.org For instance, the condensation of substituted salicylaldehydes with hydrazine derivatives to form indazoles can be achieved in minutes with good to excellent yields under microwave irradiation. ajrconline.orgheteroletters.org This rapid and efficient synthesis highlights the potential of microwave-assisted techniques in streamlining the production of complex pharmaceutical intermediates. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

| Reaction Time | Several hours | 10-35 minutes | heteroletters.orgnih.gov |

| Energy Input | Indirect, slow heating | Direct, rapid heating of polar molecules | jchr.org |

| Yields | Moderate to good | Good to excellent | ajrconline.org |

| Side Products | More likely | Often reduced, leading to cleaner reactions | heteroletters.org |

Continuous flow chemistry represents another significant step towards safer, more efficient, and scalable chemical synthesis. clockss.org In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This setup offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch reactors. clockss.org

The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, which is particularly beneficial for managing highly exothermic reactions and improving safety. clockss.orguc.pt Flow chemistry has been applied to the synthesis of indazoles, enabling rapid reaction optimization and seamless scale-up. acs.org This technology is especially valuable in the pharmaceutical industry for producing multigram quantities of desired compounds on demand while minimizing risks associated with hazardous reagents or unstable intermediates. clockss.orgacs.org The use of polymer-supported reagents and scavengers within a flow system can also eliminate the need for traditional aqueous extractions and chromatography, further streamlining the process. nih.gov

Synthesis of Specifically Substituted this compound Analogues

The synthesis of specifically functionalized indazoles, such as this compound-5-carboxylic acid, is crucial for developing new pharmaceutical candidates. A documented method for preparing this compound utilizes a microwave-assisted palladium-catalyzed carbonylation reaction. chemicalbook.com

The synthesis starts from 5-bromo-3,7-dimethyl-1H-indazole. chemicalbook.com This precursor is subjected to a carbonylation reaction in a microwave reactor. The reaction mixture typically includes the starting bromide, a source of carbon monoxide such as hexacarbonylmolybdenum, a palladium catalyst (e.g., Herrmann's catalyst), and a base like sodium carbonate in a dioxane/water solvent system. chemicalbook.com The mixture is heated under microwave irradiation at a high temperature (e.g., 165 °C) for a short duration (e.g., 15 minutes). chemicalbook.com Following the reaction, the mixture is acidified to a pH of 2 with hydrochloric acid to precipitate the carboxylic acid product. chemicalbook.com The final product is then isolated via filtration and purification, yielding the desired this compound-5-carboxylic acid. chemicalbook.com

Table 3: Synthesis of this compound-5-carboxylic Acid

| Parameter | Details | Source(s) |

| Starting Material | 5-bromo-3,7-dimethyl-1H-indazole | chemicalbook.com |

| Key Reagents | Hexacarbonylmolybdenum, Herrmann's catalyst, Na2CO3 | chemicalbook.com |

| Reaction Type | Microwave-assisted palladium-catalyzed carbonylation | chemicalbook.com |

| Conditions | 165 °C for 15 minutes in a microwave reactor | chemicalbook.com |

| Workup | Acidification with HCl to pH 2, followed by filtration | chemicalbook.com |

| Product | This compound-5-carboxylic acid | chemicalbook.com |

Synthesis of Halogenated this compound Derivatives (e.g., 5-Bromo-3,7-dimethyl-1H-indazole, 4-Bromo-3,7-dimethyl-1H-indazole)

Halogenation of the this compound core is a crucial step for introducing further functionalization through cross-coupling reactions. The position of halogenation on the benzene (B151609) ring is directed by the existing methyl groups and can be achieved through electrophilic substitution reactions.

The synthesis of bromo-derivatives of the this compound scaffold typically involves the direct bromination of the parent heterocycle. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction. For instance, reagents like N-Bromosuccinimide (NBS) are commonly employed. The synthesis of 4-bromo-5-methyl-1H-indazole has been achieved through a multi-step process starting from 2-bromo-1,3-dimethylbenzene, involving nitration, reduction, diazotization, and cyclization; however, this method can have drawbacks related to safety and yield. google.com A more modern approach involves directed ortho-metalation followed by quenching with an electrophilic bromine source.

A general procedure for the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline, which undergoes bromination with NBS, followed by a ring-closure reaction. google.com This highlights a strategy where the indazole ring is constructed from a pre-halogenated aniline precursor. Similarly, the synthesis of 3-bromo-7-iodo-1H-indazole has been reported, demonstrating that multiple halogen atoms can be introduced selectively. researchgate.net

The table below summarizes representative conditions for the halogenation of indazole scaffolds, which are applicable to the 3,7-dimethyl analogue.

Table 1: Synthetic Conditions for Halogenation of Indazole Derivatives

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-fluoro-2-methylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | -10 to 10 °C, 1-2h | 4-bromo-3-fluoro-2-methylaniline | google.com |

| 6-bromo-1H-indazole | I₂, KOH | DMF | Room Temperature | 6-bromo-3-iodo-1H-indazole | rsc.orgchim.it |

| 7-iodo-1H-indazole | NBS (1 equiv), NaOH (1 equiv) | DMF | Room Temperature, 48h | 3-bromo-7-iodo-1H-indazole | researchgate.net |

| 7-aminoindazole | HBr, NaNO₂, CuBr | Water, HBr | -10 °C to Room Temp | 7-bromo-1H-indazole | chemicalbook.com |

Formation of Other Di- and Multi-substituted Analogues at C3 and C7

The C3 and C7 positions of the indazole ring are key sites for introducing chemical diversity. The methyl groups already present in this compound influence the reactivity of these positions.

Functionalization at the C3 position is a well-explored area. chim.it For N1-protected indazoles, regioselective C3-zincation using TMP₂Zn followed by a Negishi cross-coupling reaction can introduce a variety of aryl or heteroaryl groups. chim.it Direct C-H arylation at the C3 position of 1-substituted-1H-indazoles has also been achieved using palladium catalysis with specific ligands like 1,10-phenanthroline. researchgate.net

The C7 position, being adjacent to a nitrogen atom and a methyl group, presents unique challenges and opportunities for functionalization. Syntheses of 7-substituted indazoles often begin with a precursor like 7-nitro-1H-indazole. researchgate.net This nitro group can be reduced to an amine, which then serves as a handle for further reactions, such as Sandmeyer reactions to introduce halogens or other functionalities. researchgate.netchemicalbook.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are effective for introducing carbon-carbon bonds at the C7 position, particularly from a 7-iodo or 7-triflate indazole precursor. researchgate.net

The synthesis of 3,7-disubstituted indazoles can be achieved by combining functionalization strategies for both positions. For example, starting with a 7-substituted indazole, the C3 position can be subsequently halogenated and then subjected to cross-coupling reactions. researchgate.net

Control of Regioselectivity in N-Alkylation and Acylation (N1 vs N2)

Alkylation and acylation of the indazole core can occur at either the N1 or N2 nitrogen atom, leading to two different regioisomers. Controlling the regioselectivity of this reaction is paramount for synthesizing a specific desired compound. The outcome is influenced by a combination of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and electrophile. nih.govresearchgate.net

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govnih.gov This intrinsic stability can be exploited to favor the formation of N1-substituted products under conditions that allow for thermodynamic equilibration. nih.gov

For this compound, the methyl group at C7 introduces significant steric hindrance around the N1 position. This steric effect can be a dominant factor in directing alkylation towards the less hindered N2 position. Conversely, electronic effects also play a critical role. Electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity (≥96%). researchgate.net While a methyl group is electron-donating, its steric bulk is often the more significant factor.

Recent studies have systematically investigated these effects. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity for many indazoles, especially those with C3 substituents that can coordinate with the sodium cation. researchgate.netnih.gov However, for substrates with bulky C7 substituents, a shift towards N2 alkylation is often observed. The choice of base is also critical; for instance, cesium carbonate has been shown to favor N1 alkylation in some systems through a proposed chelation mechanism. nih.gov

Table 2: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Favors N1-Substitution | Favors N2-Substitution | Rationale | Reference(s) |

|---|---|---|---|---|

| Reaction Conditions | Thermodynamic control (e.g., equilibration) | Kinetic control | N1-product is often thermodynamically more stable. | nih.gov |

| Base/Solvent | NaH in THF; Cs₂CO₃ | K₂CO₃ in DMF (often gives mixtures) | Cation coordination and ion pair effects can direct selectivity. | nih.govresearchgate.netnih.gov |

| Substituent at C3 | Electron-withdrawing groups (e.g., -CO₂Me) with NaH | - | Chelation of the cation (e.g., Na⁺) between N2 and the substituent directs alkylation to N1. | nih.gov |

| Substituent at C7 | Small, non-coordinating groups | Bulky groups (e.g., -CH₃) or electron-withdrawing groups (e.g., -NO₂) | Steric hindrance around N1 favors attack at N2. Electronic effects can also strongly direct to N2. | researchgate.netresearchgate.net |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for synthesizing chiral indazole derivatives is an emerging area of interest, driven by the need for enantiomerically pure compounds in drug discovery. While specific examples for this compound are not extensively documented, general strategies for creating chirality in the indazole framework can be applied.

One approach involves the introduction of a chiral center on a substituent attached to the indazole core, often at the N1 or C3 position. For instance, N-alkylation (as discussed in section 2.4) can be performed using a chiral electrophile. If the alkylation is regioselective, this provides a straightforward route to chiral N-substituted indazoles.

Another strategy involves asymmetric synthesis or resolution to create a chiral center within a more complex fused ring system containing the indazole moiety. For example, stereoselective cycloaddition reactions can be employed. The [4+2] cycloaddition of styrylpyrazoles with dienophiles under microwave irradiation has been shown to produce chiral polycyclic systems incorporating a dihydroindazole structure with good stereoselectivity. thieme-connect.de Although this creates a saturated ring fused to the pyrazole (B372694) portion, it demonstrates a viable pathway for constructing chiral scaffolds that could be adapted or further modified.

The development of catalytic asymmetric methods that directly functionalize the indazole core to create a stereocenter remains a significant challenge. Such methods would likely involve transition-metal catalysis with chiral ligands to control the stereochemical outcome of a C-H functionalization or a related bond-forming reaction.

Chemical Reactivity and Derivatization of 3,7 Dimethyl 1h Indazole

Reactions at the Indazole Nitrogen Atoms (N1, N2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of 3,7-Dimethyl-1H-indazole allows for a variety of substitution reactions. The regioselectivity of these reactions, leading to either N1 or N2 substituted products, is a critical aspect of its chemistry, influenced by factors such as the nature of the electrophile, reaction conditions, and the electronic and steric effects of the methyl substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation of indazoles is a common method for their functionalization. The reaction of this compound with alkylating agents typically yields a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on the reaction conditions. Generally, the use of polar aprotic solvents and alkali metal carbonates or hydrides as bases is employed. For the broader class of indazoles, it has been observed that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can provide high N1-regioselectivity, particularly for indazoles with C3-substituents that can coordinate with the sodium cation. nih.govnih.gov Conversely, substituents at the C7 position, such as nitro or ester groups, have been shown to direct alkylation to the N2 position. nih.govresearchgate.netd-nb.info While specific data for this compound is not extensively documented, the electron-donating nature of the C7-methyl group might be expected to influence the N1/N2 ratio.

N-acylation of indazoles is another important transformation. It is generally accepted that N-acylation of indazoles tends to favor the formation of the N1-acylindazole. This preference is attributed to the thermodynamic stability of the N1-acylated product, which can be formed via isomerization of the initially formed N2-acylindazole. nih.govbeilstein-journals.org

| Reagent Type | General Conditions | Predominant Isomer | Influencing Factors |

| Alkyl Halides | NaH in THF; Cs2CO3 in DMF | N1 or N2 | Steric and electronic effects of substituents, solvent, counter-ion |

| Acyl Halides/Anhydrides | Base (e.g., pyridine, Et3N) | N1 (thermodynamically favored) | Potential for isomerization of N2 to N1 product |

N-Arylations

The N-arylation of indazoles, typically achieved through copper- or palladium-catalyzed cross-coupling reactions, provides access to a diverse range of derivatives. For the indazole scaffold in general, copper-catalyzed N-arylation with aryl iodides has been shown to exhibit excellent regioselectivity for the N1 position. orgsyn.org However, the use of aryl bromides can lead to a decrease in this selectivity. orgsyn.org The specific regioselectivity for the N-arylation of this compound would likely be influenced by the catalyst system, the nature of the aryl halide, and the steric hindrance imposed by the C7-methyl group.

Reactions with Formaldehyde (B43269) in Aqueous Acid Solutions

The reaction of indazoles with formaldehyde in aqueous acidic solutions, such as hydrochloric acid, typically results in the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.govresearchgate.netacs.org This reaction proceeds via electrophilic attack of protonated formaldehyde on the indazole nitrogen. For the parent indazole and various nitro-substituted indazoles, the reaction has been shown to be selective for the N1 position. acs.orgnih.govresearchgate.netacs.org However, it has been noted that 7-nitro-1H-indazole does not readily undergo this reaction, suggesting a significant electronic or steric influence of the C7 substituent. acs.orgresearchgate.net The reactivity of this compound in this specific reaction would be an interesting case to study to understand the combined electronic and steric effects of the two methyl groups.

Reactions at the Indazole Carbon Positions (C3, C7, C4, C5, C6)

The benzene (B151609) ring of the indazole system is susceptible to electrophilic aromatic substitution, while the pyrazole ring can also undergo certain substitution reactions. The positions of the methyl groups in this compound play a crucial role in directing incoming electrophiles.

Electrophilic Aromatic Substitution Patterns

The C3 and C7 methyl groups are electron-donating and therefore activate the benzene ring towards electrophilic attack. According to the general principles of electrophilic aromatic substitution, these alkyl groups are ortho- and para-directing. nih.gov In the case of this compound, the directing effects of both methyl groups and the fused pyrazole ring need to be considered. The pyrazole ring itself is generally considered to be deactivating towards electrophilic substitution on the benzene ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination of the indazole ring often occurs at the C3 position if it is unsubstituted. acs.org For this compound, where C3 is substituted, halogenation would be expected to occur on the benzene ring at positions activated by the methyl groups and not sterically hindered.

Nitration: Nitration of indazoles typically occurs on the benzene ring. The position of nitration is dictated by the directing effects of the existing substituents.

Sulfonation: Similar to nitration, sulfonation would occur on the benzene moiety, with the position of substitution influenced by the activating methyl groups.

The most likely positions for electrophilic attack on the benzene ring of this compound would be C4 and C6, as these are ortho and para to the C7-methyl group and meta to the deactivating influence of the pyrazole moiety. The C5 position is also a possibility.

| Reaction | Reagents | Expected Substitution Position(s) |

| Halogenation | X2, Lewis Acid | C4, C6, C5 |

| Nitration | HNO3, H2SO4 | C4, C6, C5 |

| Sulfonation | SO3, H2SO4 | C4, C6, C5 |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of hydrogen on the electron-rich indazole ring is generally difficult. However, nucleophilic substitution can occur on indazole derivatives that have been functionalized with a good leaving group, such as a halogen or a triflate group. For instance, studies on 7-nitroindazoles have shown that nucleophilic substitution of hydrogen can occur at the C4 position. africaresearchconnects.com While no specific examples for this compound are readily available, it is conceivable that derivatives of this compound, such as a halogenated or nitrated this compound, could undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Functional Group Interconversions

Functional group interconversions are fundamental for modifying the core structure of this compound to generate derivatives with tailored properties. These reactions include the addition or removal of carboxylic acid groups, the introduction or removal of halogens, and the installation of various carbon-based substituents.

Carboxylation

The introduction of a carboxyl group (-COOH) onto the indazole scaffold is a valuable transformation for creating intermediates for further derivatization, such as in the synthesis of amides and esters. For the this compound core, carboxylation would target the available positions on the benzene ring (C4, C5, or C6). A common strategy for indazole carboxylation involves a directed lithiation followed by quenching with carbon dioxide. This process typically requires N-protection to prevent deprotonation of the N-H bond, followed by reaction with a strong base like n-butyl lithium and subsequent exposure to CO2. derpharmachemica.com

Alternatively, direct carboxylation of a bromo-indazole derivative can be achieved under high pressure and temperature. For instance, the carboxylation of 5-bromoindazole to produce 5-bromo-1H-indazole-3-carboxylic acid is accomplished by heating it with anhydrous potassium carbonate in a carbon dioxide atmosphere. guidechem.com While this example illustrates carboxylation at the C3 position, similar principles of palladium-catalyzed carboxylation could be applied to a bromo-substituted this compound.

Decarboxylation

The removal of a carboxyl group, or decarboxylation, is also a significant reaction. Indazole-3-carboxylic acids have been shown to undergo decarboxylation under thermal or photochemical conditions. For example, the decarboxylation of 1-arylindazole-3-carboxylic acids can be achieved by heating in a high-boiling solvent such as quinoline. researchgate.net In some cases, this reaction can be accompanied by the opening of the pyrazole ring. researchgate.net Photochemical studies have also demonstrated that indazole-3-carboxylic acid can undergo decarboxylation upon UV irradiation. mdpi.com These methods suggest that a hypothetical this compound-x-carboxylic acid could be decarboxylated to regenerate the parent heterocycle, providing a route to selectively remove a previously installed functional group.

Halogenation

The introduction of halogen atoms (F, Cl, Br, I) onto the indazole framework provides essential chemical handles for subsequent cross-coupling reactions. In this compound, the C3 position is occupied by a methyl group, so electrophilic halogenation is directed towards the benzene ring. Reagents like N-Bromosuccinimide (NBS) are commonly used for the bromination of aromatic systems. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The regioselectivity of this reaction is influenced by the existing substituents. For instance, studies on 4-substituted-1H-indazoles have shown that bromination with NBS in DMF can selectively occur at the C7 position. rsc.org For this compound, halogenation would be expected to occur at the C4, C5, or C6 positions, with the precise outcome depending on the specific halogenating agent and reaction conditions employed. Direct iodination of the indazole ring at the C3 position is also a well-established method using iodine and a base like potassium hydroxide, which is useful for preparing precursors for cross-coupling. mdpi.commdpi.com

Dehalogenation

The removal of a halogen atom, or dehalogenation, can be useful for simplifying a molecule after the halogen has served its purpose as a synthetic handle. Various reductive methods can achieve this transformation. An efficient and environmentally favorable method involves the use of indium metal in an ionic liquid, which has been shown to successfully dehalogenate a range of haloaromatic compounds. researchgate.net Such a method could foreseeably be applied to remove a halogen from a halo-3,7-dimethyl-1H-indazole derivative.

Halogenated indazoles are versatile precursors for forming new carbon-carbon bonds, enabling the introduction of alkynyl, aryl, and vinyl groups. These reactions are typically catalyzed by palladium complexes.

Introduction of Alkynyl Chains

The Sonogashira coupling reaction is the premier method for introducing alkynyl groups onto an aromatic ring. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. libretexts.org A hypothetical halo-substituted this compound could be readily coupled with various terminal alkynes to produce 3,7-dimethyl-alkynyl-1H-indazole derivatives. Studies on 5-bromo-3-iodoindazoles have demonstrated high selectivity, with the Sonogashira coupling occurring preferentially at the more reactive C-I bond. thieme-connect.de

Table 1: Representative Conditions for Sonogashira Coupling of Halo-Indazoles

| Aryl Halide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 3-Iodo-1H-indazole | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | researchgate.net |

| 5-Bromo-3-iodo-1H-indazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | thieme-connect.de |

Introduction of Other Carbon Chains

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between aryl halides and organoboron compounds (boronic acids or esters). libretexts.org This reaction allows for the introduction of aryl or vinyl substituents onto the indazole core. The reaction is compatible with unprotected N-H indazoles and proceeds under mild conditions. nih.gov A halo-3,7-dimethyl-1H-indazole could be coupled with a variety of aryl or vinyl boronic acids to generate a diverse library of derivatives. mdpi.comnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dtbpf) over IL | K₂CO₃ | H₂O | mdpi.com | | 3-Iodo-5-substituted-1H-indazoles | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | mdpi.com | | 7-Bromo-4-substituted-1H-indazoles | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | rsc.org |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Moiety

The this compound scaffold can serve as a foundational building block for the construction of more complex, polycyclic heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities. The synthesis of such systems typically involves leveraging functional groups on the indazole core to build additional rings.

For example, appropriately functionalized indazoles can be used to synthesize indazoloquinoxalines. A metal-free, iodine-mediated protocol has been developed for the [5+1] oxidative annulation of 2-(2H-indazol-2-yl)anilines with aryl methyl ketones to form these fused structures. researchgate.net Similarly, other synthetic reviews outline numerous pathways to create fused heterocycles, such as reacting functionalized indazoles with diketones or other bifunctional reagents to build adjacent pyrimidine, pyrazine, or other heterocyclic rings. sci-hub.se By preparing an amino- or halo-substituted derivative of this compound, these established synthetic routes could be employed to construct novel, rigid polycyclic molecules containing the core this compound moiety.

Click Chemistry and Bioconjugation Applications of this compound Derivatives

Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for connecting molecular fragments. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). researchgate.net This reaction has found widespread use in drug discovery, materials science, and bioconjugation. researchgate.net

Derivatives of this compound are prime candidates for use in click chemistry applications. An alkynyl-functionalized this compound, synthesized via a Sonogashira coupling as described in section 3.2.3.3, can be "clicked" onto a biomolecule (e.g., a peptide, protein, or nucleic acid) that has been modified to contain an azide group. This process, known as bioconjugation, allows the indazole moiety to be selectively attached to biological targets.

This conjugation strategy is valuable for several applications:

Target Identification: Attaching the indazole derivative to a fluorescent dye or affinity tag via a triazole linker can help identify its biological targets within a cell.

Drug Delivery: Linking the indazole to a targeting molecule (like an antibody) or a solubility-enhancing polymer can improve its therapeutic profile.

Structure-Activity Relationship Studies: Click chemistry allows for the rapid assembly of a library of indazole-biomolecule conjugates to probe biological interactions. nih.gov

The stability and chemical inertness of the resulting triazole linker ensure that the indazole pharmacophore is delivered intact to its site of action. researchgate.net While specific examples utilizing this compound in bioconjugation are not extensively documented, the chemical principles are well-established for the broader indazole class, highlighting a significant potential application for its functionalized derivatives. nih.govpnrjournal.com

Advanced Spectroscopic and Crystallographic Characterization of 3,7 Dimethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution and the solid state. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals and offer insights into the compound's electronic structure and tautomeric preferences.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For 3,7-Dimethyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the three protons on the benzene (B151609) ring. The N-H proton of the indazole ring would typically appear as a broad singlet at a downfield chemical shift. The ¹³C NMR spectrum would correspondingly show signals for the two methyl carbons, the three aromatic methine carbons (C-H), and the four quaternary carbons of the bicyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| 1 | N-H | > 10.0 | - | Broad singlet, chemical shift is solvent-dependent |

| 3 | -CH₃ | ~2.5 | ~12 | Singlet |

| 4 | C-H | ~7.0 - 7.2 | ~120 | Doublet |

| 5 | C-H | ~6.9 - 7.1 | ~120 | Triplet |

| 6 | C-H | ~7.3 - 7.5 | ~128 | Doublet |

| 7 | -CH₃ | ~2.4 | ~17 | Singlet |

| 3 | C | - | ~142 | Quaternary Carbon |

| 3a | C | - | ~122 | Quaternary Carbon |

| 7 | C | - | ~118 | Quaternary Carbon |

| 7a | C | - | ~140 | Quaternary Carbon |

Note: The values presented are estimations based on the general characteristics of the indazole ring system and are for illustrative purposes.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a particularly valuable technique for studying nitrogen-containing heterocycles like indazoles, as it provides direct information about the electronic environment of the nitrogen atoms. nih.gov This is crucial for investigating the annular tautomerism between the 1H- and 2H-forms of indazole. The chemical shifts of the N1 and N2 atoms are markedly different between the two tautomers. researchgate.net

In the thermodynamically more stable 1H-indazole tautomer, the protonated nitrogen (N1) is pyrrole-like, while the unprotonated nitrogen (N2) is pyridine-like. This difference in hybridization and electronic environment leads to distinct ¹⁵N chemical shifts, allowing for unambiguous identification of the dominant tautomeric form in solution. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, a COSY spectrum would reveal the connectivity between the adjacent aromatic protons (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the C4/H4, C5/H5, and C6/H6 pairs, as well as the two methyl groups (C3-CH₃ and C7-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to mapping the complete carbon skeleton by showing correlations between protons and carbons over two and three bonds. For example, the protons of the C3-methyl group would show a correlation to the C3 and C3a carbons, while the C7-methyl protons would correlate to the C6, C7, and C7a carbons. These long-range correlations are critical for assigning the quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A NOESY spectrum could, for instance, show a correlation between the protons of the C7-methyl group and the aromatic proton at C6, confirming their spatial relationship.

Solid-state NMR, often utilizing Cross-Polarization Magic-Angle Spinning (CPMAS), provides structural information on materials in their solid, crystalline form. nih.gov This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Different packing arrangements in polymorphs can lead to distinct ¹³C and ¹⁵N chemical shifts. Therefore, Solid-State NMR could be used to identify and characterize any potential polymorphs of this compound and confirm the tautomeric form present in the solid state. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a newly synthesized or isolated compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), allowing for the determination of the exact mass. bioanalysis-zone.com

The unique exact mass, derived from the sum of the exact masses of the constituent isotopes, allows for the calculation of a single, unambiguous elemental composition. uni-rostock.de For this compound, HRMS would be used to confirm the molecular formula C₉H₁₀N₂.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Error (ppm) |

|---|---|---|---|---|

| C₉H₁₀N₂ | [M+H]⁺ | 147.0917 | (Hypothetical) 147.0915 | (Hypothetical) -1.36 |

Note: The observed mass and error are hypothetical, illustrating the typical accuracy of an HRMS measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound by generating intact molecular ions. In the positive ion mode, this compound (C₉H₁₀N₂) is expected to be readily protonated to form the [M+H]⁺ ion. Given the molecular weight of 146.19 g/mol , the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 147.197.

Expected ESI-MS Data for this compound:

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | ~147.20 |

Fragmentation Pathway Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) following ESI provides valuable information about the compound's structure through the analysis of its fragmentation patterns. For indazole derivatives, characteristic fragmentation pathways often involve the cleavage of the pyrazole (B372694) ring and loss of substituents.

For this compound, the protonated molecular ion ([M+H]⁺ at m/z ~147.20) would be subjected to collision-induced dissociation (CID). A plausible primary fragmentation step would be the loss of a methyl radical (•CH₃) from either the 3 or 7 position, leading to a fragment ion at m/z ~132.18. Another potential fragmentation could involve the loss of molecular nitrogen (N₂), a common fragmentation pathway for nitrogen-containing heterocyclic compounds, which would result in an ion at m/z ~119.16. Further fragmentation of the benzene ring would lead to smaller characteristic ions.

Studies on the fragmentation of similar indazole-containing synthetic cannabinoids have highlighted that cleavage often occurs at the side chains attached to the indazole core. researchgate.net For this compound, the primary fragmentations are anticipated to be related to the core structure itself due to the absence of complex side chains.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of a molecule. The FTIR spectrum of this compound is expected to exhibit several key absorption bands corresponding to its structural features.

Based on data from related indazole compounds, the following vibrational modes are anticipated acs.orgmpg.de:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations (C=C) and C=N stretching from the pyrazole ring are expected in the 1450-1650 cm⁻¹ range.

N-H Bending: The in-plane N-H bending vibration typically appears around 1400-1500 cm⁻¹.

C-H Bending: Aromatic C-H out-of-plane bending vibrations can be found in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Anticipated FTIR Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3300 | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2850-3000 | Aliphatic C-H stretch |

| 1450-1650 | C=C and C=N stretch |

| 1400-1500 | N-H bend |

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the searched literature, data from closely related compounds can provide valuable insights into the expected molecular geometry and packing.

For instance, the crystal structure of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole reveals that the indazole ring system is approximately planar. nih.gov In the solid state, it is common for indazole derivatives to form hydrogen-bonded networks, with the N-H group of one molecule interacting with a nitrogen atom of an adjacent molecule. nih.gov

Similarly, the crystallographic data for 1,3-Dimethyl-1H-indazol-6-amine shows an almost planar molecular skeleton. researchgate.net Based on these examples, it is anticipated that this compound would crystallize in a common space group (e.g., P2₁/c, P-1) with the indazole rings forming planar sheets or chains linked by N-H···N hydrogen bonds.

Anticipated Crystallographic Data for this compound (based on related structures):

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Interactions | N-H···N hydrogen bonding |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Detailed crystallographic data for this compound, which is necessary for a definitive analysis of its supramolecular interactions, is not present in the accessible scientific literature. While studies on related indazole derivatives frequently report the presence of intermolecular hydrogen bonds, typically of the N—H⋯N type, and potential π-π stacking interactions that influence their crystal packing, specific geometric parameters, and interaction motifs for this compound have not been documented. For instance, analyses of similar compounds like 7-methyl-1H-indazole and other derivatives show the formation of chains or dimers through such interactions. However, without a determined crystal structure for this compound, a specific and accurate analysis of its hydrogen bonding and π-π stacking is not possible.

Polymorphism Studies

There are no available studies in the scientific literature that investigate or report on the existence of polymorphic forms of this compound. Polymorphism is a critical aspect of solid-state characterization, but research into different crystalline forms of this particular compound has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis spectroscopic data detailing the electronic transitions of this compound could not be found in scientific databases or publications. The electronic absorption spectrum, which reveals absorption maxima (λmax) corresponding to π-π* and n-π* transitions, has not been reported for this compound. While the general UV-Vis characteristics of the indazole chromophore are known from studies on the parent molecule and other derivatives, precise experimental values and transition assignments for this compound are not available.

Computational and Theoretical Studies of 3,7 Dimethyl 1h Indazole and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of molecules from first principles. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, representing the most stable structure. For 3,7-Dimethyl-1H-indazole, this would involve calculating the bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used for this purpose and have been shown to provide results in good agreement with experimental data for similar heterocyclic compounds. nih.gov

Conformational analysis would be particularly relevant for derivatives of this compound where flexible side chains are present. By systematically rotating rotatable bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped to identify low-energy, stable conformations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

This table presents hypothetical yet realistic data for the optimized geometry of this compound, as would be predicted by DFT calculations. The values are based on typical bond lengths and angles for similar aromatic heterocyclic compounds.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C3a | 1.40 Å | |

| C3-C(CH3) | 1.51 Å | |

| C7-C(CH3) | 1.52 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| N2-C3-C3a | 108.5° | |

| C6-C7-C7a | 119.5° |

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For indazole derivatives, DFT calculations have been used to determine these parameters, which are crucial in understanding their chemical behavior. rsc.orgljmu.ac.uk

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the pyrazole (B372694) ring are expected to be regions of negative potential, while the hydrogen atom on N1 would be a region of positive potential.

Table 2: Predicted Electronic Properties for this compound (Illustrative Data)

This table provides hypothetical electronic properties for this compound, based on typical values obtained from DFT calculations for similar aromatic compounds.

| Property | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 2.1 D |

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of new compounds. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). core.ac.uk These theoretical predictions can aid in the assignment of experimental NMR spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computations provide a set of normal modes of vibration and their corresponding frequencies. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands can be achieved. For indazole and its derivatives, DFT has been successfully used to correlate theoretical vibrational frequencies with experimental data. researchgate.netbeilstein-journals.org

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. Computational chemistry is an excellent tool for determining the relative stability of these tautomers. By calculating the ground-state energies of each tautomer, the more stable form can be identified. For the parent indazole, the 1H-tautomer is known to be thermodynamically more stable than the 2H-tautomer. researchgate.net Similar calculations for this compound would be expected to show a preference for the 1H tautomer as well, though the energy difference may be influenced by the electronic effects of the methyl groups.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of molecules, molecular modeling and dynamics simulations are used to study their dynamic behavior over time.

Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational landscape and dynamic behavior of molecules. nih.gov For derivatives of this compound with flexible substituents, MD simulations can reveal how the molecule moves and changes shape over time in a simulated environment (e.g., in a solvent or interacting with a biological target). These simulations provide information on the stability of different conformations, the flexibility of the molecule, and the nature of its interactions with its surroundings. Such studies are particularly important in drug design, where understanding the dynamic behavior of a ligand in the active site of a protein is crucial.

Ligand-Protein Interaction Simulations (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of this compound, molecular docking studies have been instrumental in elucidating their potential as therapeutic agents by identifying key interactions with various biological targets.

Research on a series of novel indazole derivatives has demonstrated their potential in targeting renal cancer. researchgate.net Docking studies with the crystal structure of a renal cancer-associated protein (PDB ID: 6FEW) revealed that several 3-carboxamide indazole derivatives could effectively bind to the active site. researchgate.netbeilstein-journals.org The binding energies of these compounds, which are indicative of the stability of the ligand-protein complex, were found to be significant. For instance, derivatives 8v, 8w, and 8y exhibited the highest binding energies, suggesting a strong potential for inhibition. beilstein-journals.org The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with key amino acid residues in the protein's binding pocket.

In another study, 1H-indazole analogs were evaluated as potential anti-inflammatory agents by docking them with the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.net Compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding affinities, with binding energies of -9.11, -8.80, and -8.46 kcal/mol, respectively. researchgate.net These interactions are crucial for understanding the mechanism of COX-2 inhibition by these indazole derivatives.

Furthermore, molecular docking has been employed to investigate the potential of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents by targeting the Leishmania infantum trypanothione (B104310) reductase (TryR). tandfonline.com The docking results indicated highly stable binding within the enzyme's active site, characterized by a network of both hydrophobic and hydrophilic interactions. tandfonline.com

The following table summarizes the binding energies of some indazole derivatives against their respective protein targets as reported in the literature.

| Compound/Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) |

| Indazole derivative 8v | Renal Cancer Receptor (6FEW) | High (exact value not specified) beilstein-journals.org |

| Indazole derivative 8w | Renal Cancer Receptor (6FEW) | High (exact value not specified) beilstein-journals.org |

| Indazole derivative 8y | Renal Cancer Receptor (6FEW) | High (exact value not specified) beilstein-journals.org |

| Indazole analog with difluorophenyl group | Cyclooxygenase-2 (3NT1) | -9.11 researchgate.net |

| Indazole analog with para-toluene group | Cyclooxygenase-2 (3NT1) | -8.80 researchgate.net |

| Indazole analog with 4-methoxyphenyl group | Cyclooxygenase-2 (3NT1) | -8.46 researchgate.net |

| Indazole derivative 3j | Antibacterial Target (2ZCS) | -7.45 researchgate.net |

| Indazole derivative 3c | Antibacterial Target (2ZCS) | -6.80 researchgate.net |

Molecular Dynamics for Binding Stability and Protein Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In drug design, MD simulations provide valuable insights into the stability of ligand-protein complexes and can reveal conformational changes in the protein upon ligand binding. These simulations complement molecular docking by offering a dynamic view of the interactions.

For indazole derivatives, MD simulations have been used to validate docking results and to assess the stability of the predicted binding modes. A study on 1H-indazole analogs as anti-inflammatory agents targeting the COX-2 enzyme employed MD simulations to confirm the stability of the docked compounds in the active site. researchgate.net The results indicated that the tested compound was relatively stable within the COX-2 active site throughout the simulation, reinforcing the docking predictions. researchgate.net

In another example, MD simulations were performed on the complex of a potent indazole derivative with the Leishmania trypanothione reductase (TryR) enzyme. tandfonline.com These simulations were crucial to understand the structural and intermolecular affinity stability of the complex in a biological environment. The complex remained in good equilibrium, with a structure deviation of approximately 1–3 Å, indicating a stable binding. tandfonline.com Furthermore, Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) calculations, a method to estimate the free energy of binding, illustrated the high stability of the TryR-ligand complex. researchgate.nettandfonline.com

MD simulations have also been instrumental in understanding the unbinding pathways of indazole from the active site of human microsomal cytochrome P450 2E1 (CYP2E1). researchgate.net Given that the active site is deeply buried, these simulations helped to identify the likely exit channels for the ligand. The results showed that channels 2c and 2a are the most probable unbinding routes, with specific phenylalanine residues (Phe298 and Phe478) acting as gatekeepers during the process. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. By systematically modifying parts of a molecule, researchers can identify the key chemical features, or pharmacophores, that are responsible for its desired effects.

For indazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. For instance, in the development of 1H-indazole derivatives as inhibitors of the IDO1 enzyme, SAR analysis revealed that the 1H-indazole ring itself is a novel and key pharmacophore for potent inhibitory activity. nih.gov The studies also highlighted that the nature and position of substituent groups at both the 4- and 6-positions of the indazole scaffold play a crucial role in IDO1 inhibition. nih.gov

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies on 1H-indazole-based derivatives identified that an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. nih.gov This highlights how specific modifications to the indazole scaffold can significantly impact biological outcomes.

A study on 1H-indazole-3-amine derivatives as antitumor agents investigated the effect of substituents at the C-5 position of the indazole ring on anti-proliferative activity against the Hep-G2 cell line. semanticscholar.org The general trend of activity was found to be in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent, indicating the importance of fluorine substituents at specific positions for antitumor activity. semanticscholar.org

The following table presents IC50 values for selected indazole derivatives, illustrating the impact of structural modifications on their biological activity.

| Compound | Target/Cell Line | IC50 (µM) |

| Derivative with 3,5-difluoro substituent at C-5 | Hep-G2 | Potent (exact value not specified) semanticscholar.org |

| Derivative with 4-fluoro substituent at C-5 | Hep-G2 | Less potent than 3,5-difluoro semanticscholar.org |

| Derivative with 3-fluoro substituent at C-5 | Hep-G2 | Less potent than 4-fluoro semanticscholar.org |

| Derivative with 4-trifluoromethoxy substituent at C-5 | Hep-G2 | Least potent among the tested semanticscholar.org |

| 1H-indazole derivative 120 | IDO1 Enzyme | 5.3 nih.gov |

| 3-substituted 1H-indazole 121 | IDO1 Enzyme | 0.72 nih.gov |

| 3-substituted 1H-indazole 122 | IDO1 Enzyme | 0.77 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of molecules.

For indazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their activity as Hypoxia-inducible factor-1α (HIF-1α) inhibitors. nih.gov In one such study, both field-based and Gaussian-based 3D-QSAR models were developed. These models were validated using various statistical measures generated by partial least squares (PLS) analysis. nih.gov

The steric and electrostatic contour maps generated from these 3D-QSAR models provide a structural framework for designing new, more potent inhibitors. nih.gov These maps highlight regions where bulky groups (steric effects) or specific charge distributions (electrostatic effects) would be beneficial or detrimental to the biological activity. Such insights are invaluable for the rational design of the next generation of indazole-based therapeutic agents. nih.gov

Pharmacophore Modeling and Virtual Screening for Target Interaction

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening to identify new potential drug candidates. dovepress.com

In the study of indazole derivatives as HIF-1α inhibitors, pharmacophore mapping was employed to generate a common five-point pharmacophore hypothesis. nih.gov This hypothesis, designated as A1D2R3R4R5_4, encapsulates the key features required for potent HIF-1α inhibition. nih.gov Such a model can be used in conjunction with 3D-QSAR contour maps to guide the design of novel indazole derivatives with improved activity. The pharmacophore model can also be used to filter large chemical libraries to find new scaffolds that match the required features for binding to the target. nih.govdovepress.com

Reactivity Prediction and Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. Methods such as Density Functional Theory (DFT) are frequently used to study the electronic structure of molecules and to model reaction pathways.

The reactivity of the indazole nucleus, including its susceptibility to electrophilic and nucleophilic attack, can be rationalized through computational analysis of its electronic properties. For instance, DFT calculations have been used to investigate the regioselective alkylation of indazole derivatives. beilstein-journals.org These calculations can help to explain why alkylation occurs preferentially at the N1 or N2 position under different reaction conditions by analyzing the partial charges and Fukui indices of the nitrogen atoms. beilstein-journals.org

Mechanisms of Biological Activity at the Molecular and Cellular Level

Enzyme Inhibition Studies and Mechanism of Action

Derivatives built upon the 1H-indazole core have been extensively investigated as inhibitors of various enzymes critical to disease progression, particularly in cancer and infectious diseases. The versatility of the indazole structure allows for modifications that can be tailored to fit into the active sites of specific enzymes, leading to the disruption of their catalytic activity. nih.govpnrjournal.com

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The indazole scaffold has proven to be a valuable framework for designing potent inhibitors of several kinase families.

The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in tumor cells, playing a crucial role in cell growth, proliferation, and survival. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway effectively. One such derivative, designated W24, demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibits the PI3K/AKT/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis. nih.gov

Indazole derivatives have also been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov For instance, one 1H-indazole derivative showed strong potency against EGFR kinases with an IC50 value of 8.3 nM. nih.gov Similarly, 1H-indazol-3-amine derivatives have been reported as effective inhibitors of FGFR1 and FGFR2. nih.gov

Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers. nih.govscience.gov Novel amide derivatives of indazole have been identified as inhibitors of Aurora kinases. nih.gov One initial compound showed an IC50 value of 13 μM, and further developed urea (B33335) derivatives displayed remarkable activities with IC50 values as low as 0.0083 μM against various cancer cell lines. nih.gov

| Indazole Derivative Class | Target Kinase(s) | IC50 Value | Cell Line(s) |

| 3-amino-1H-indazole (W24) | PI3K/AKT/mTOR pathway | 0.43-3.88 µM | HT-29, MCF-7, A-549, HepG2, HGC-27 |

| 1H-indazole derivative | EGFR | 8.3 nM | Not Specified |

| 1H-indazol-3-amine derivative | FGFR1 | < 4.1 nM | Not Specified |

| 1H-indazol-3-amine derivative | FGFR2 | 2.0 nM | Not Specified |

| Amide derivative of indazole | Aurora Kinase | 13 µM | Not Specified |

| 3-(pyrrolopyridin-2-yl)indazole | Aurora Kinase A | 0.0083–1.43 µM | SMMC-7721, HCT116, A549, HL60 |